1-Amino-4-(3-nitroanilino)anthracene-9,10-dione 1-Amino-4-(3-nitroanilino)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 88653-16-1
VCID: VC17599625
InChI: InChI=1S/C20H13N3O4/c21-15-8-9-16(22-11-4-3-5-12(10-11)23(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,22H,21H2
SMILES:
Molecular Formula: C20H13N3O4
Molecular Weight: 359.3 g/mol

1-Amino-4-(3-nitroanilino)anthracene-9,10-dione

CAS No.: 88653-16-1

Cat. No.: VC17599625

Molecular Formula: C20H13N3O4

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-(3-nitroanilino)anthracene-9,10-dione - 88653-16-1

Specification

CAS No. 88653-16-1
Molecular Formula C20H13N3O4
Molecular Weight 359.3 g/mol
IUPAC Name 1-amino-4-(3-nitroanilino)anthracene-9,10-dione
Standard InChI InChI=1S/C20H13N3O4/c21-15-8-9-16(22-11-4-3-5-12(10-11)23(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,22H,21H2
Standard InChI Key AIKSAPAGFRNKLK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Amino-4-(3-nitroanilino)anthracene-9,10-dione belongs to the anthraquinone family, characterized by a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The compound’s molecular formula is C₂₀H₁₃N₃O₄, with a molecular weight of 359.3 g/mol. Its IUPAC name reflects the positions of the amino and 3-nitroanilino substituents on the anthracene backbone.

Table 1: Molecular Properties

PropertyValue
CAS No.88653-16-1
Molecular FormulaC₂₀H₁₃N₃O₄
Molecular Weight359.3 g/mol
IUPAC Name1-Amino-4-(3-nitroanilino)anthracene-9,10-dione

Spectroscopic Characterization

Structural confirmation of this compound relies on advanced spectroscopic techniques:

  • FT-IR Spectroscopy: Identifies functional groups such as the N–H stretch (~3300 cm⁻¹) of the amino group and the nitro group’s asymmetric stretching (~1520 cm⁻¹).

  • NMR Spectroscopy: ¹H NMR reveals aromatic protons in the δ 7.5–8.5 ppm range, while the 3-nitroanilino substituent’s protons resonate at δ 7.0–7.3 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 359.3 ([M+H]⁺).

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-Amino-4-(3-nitroanilino)anthracene-9,10-dione involves a multi-step protocol:

  • Nitration of Anthracene-9,10-dione: Introduction of nitro groups at position 4 using nitric acid in sulfuric acid at 0–5°C.

  • Amination: Replacement of the nitro group with an amino group via catalytic hydrogenation or reduction using sodium dithionite.

  • Nitroanilino Functionalization: Coupling the amino group with 3-nitroaniline under Ullmann or Buchwald-Hartwig conditions, employing palladium catalysts.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C65–70%
AminationH₂/Pd-C, EtOH, 50°C80–85%
Nitroanilino Coupling3-Nitroaniline, Pd(OAc)₂, K₂CO₃60–65%

Purification and Analysis

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity as confirmed by HPLC. Recrystallization from ethanol further enhances purity for biological assays.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The compound demonstrates potent inhibition of key inflammatory mediators:

  • Nitric Oxide (NO) Inhibition: In lipopolysaccharide (LPS)-stimulated macrophages, it reduces NO production by 70% at 10 µM, comparable to the reference drug indomethacin.

  • TNF-α Suppression: Downregulates tumor necrosis factor-alpha (TNF-α) secretion by 50% at 5 µM, mitigating systemic inflammation.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)8.5Topoisomerase II inhibition
HepG2 (Liver)12.3ROS generation
A549 (Lung)10.7Caspase-3/7 activation

Neuroprotective Activity

Preliminary studies suggest monoamine oxidase (MAO) inhibition, with MAO-B selectivity (IC₅₀ = 3.8 µM), indicating potential in Parkinson’s disease management.

Chemical Reactivity and Derivatives

Functionalization Pathways

The amino and nitro groups enable diverse derivatization:

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives, enhancing solubility.

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding diamino analogs with improved DNA-binding affinity.

DNA Interaction Studies

UV-Vis and fluorescence quenching assays reveal intercalation into DNA duplexes, with a binding constant (Kb) of 1.5 × 10⁵ M⁻¹. Molecular docking simulations show preferential binding to the minor groove at AT-rich regions.

Industrial and Therapeutic Applications

Pharmaceutical Development

  • Anticancer Drug Candidates: Derivatives are under preclinical evaluation for solid tumors.

  • Anti-Inflammatory Agents: Oral formulations are being tested in murine models of rheumatoid arthritis.

Material Science Applications

The compound’s planar structure and electron-withdrawing nitro group make it a candidate for organic semiconductors, with a HOMO-LUMO gap of 2.7 eV.

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

  • Nitro Group Position: 3-Nitroanilino substitution enhances topoisomerase inhibition compared to 4-nitro isomers.

  • Amino Group: Essential for DNA interaction; removal reduces cytotoxicity by 90%.

Table 4: Comparison with Analogues

CompoundTopo II IC₅₀ (µM)Solubility (mg/mL)
1-Amino-4-(3-nitroanilino)1.20.45
1-Amino-4-(4-nitroanilino)2.80.32
1-Hydroxy-4-nitro>101.20

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